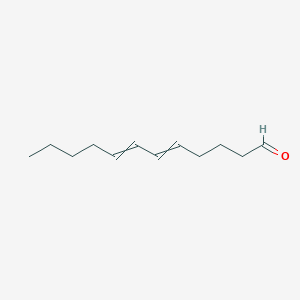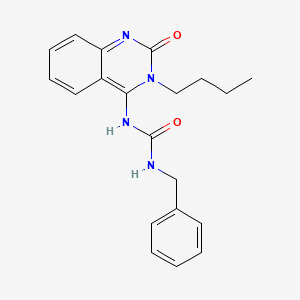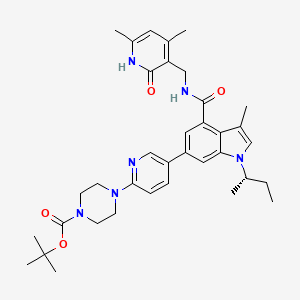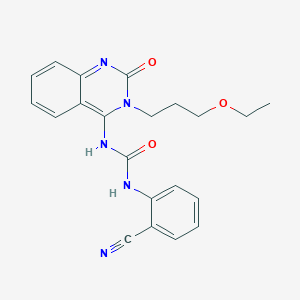
(5e,7z)-5,7-Dodecadienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5e,7z)-5,7-Dodecadienal is an organic compound characterized by its unique structure, which includes two double bonds at the 5th and 7th positions in the carbon chain. This compound is a type of aldehyde, which means it contains a formyl group (-CHO) at the end of the carbon chain. It is often found in nature and has various applications in different fields due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5e,7z)-5,7-Dodecadienal typically involves the use of specific reagents and catalysts to achieve the desired configuration of double bonds. One common method includes the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. The reaction conditions often require a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the ylide and initiate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation or isomerization processes. These methods ensure higher yields and purity of the final product. The use of metal catalysts like palladium or platinum can facilitate these reactions under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
(5e,7z)-5,7-Dodecadienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The double bonds in the compound can participate in electrophilic addition reactions, where reagents like halogens (Br2, Cl2) add across the double bonds.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: NaBH4 in methanol or ethanol at low temperatures.
Substitution: Br2 in carbon tetrachloride (CCl4) under UV light.
Major Products
Oxidation: (5e,7z)-5,7-Dodecadienoic acid.
Reduction: (5e,7z)-5,7-Dodecadienol.
Substitution: 5,7-Dibromo-5,7-dodecadiene.
Scientific Research Applications
(5e,7z)-5,7-Dodecadienal has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in pheromone signaling in insects and other organisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism by which (5e,7z)-5,7-Dodecadienal exerts its effects involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. For example, in pheromone signaling, it binds to olfactory receptors, triggering a cascade of events that lead to behavioral responses. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(5e,7z)-5,7-Dodecadien-1-yl acetate: Similar structure but with an acetate group instead of an aldehyde.
(4s,5e,7z,10z,13z,16z,19z)-4-Hydroxydocosa-5,7,10,13,16,19-hexaenoic acid: A long-chain fatty acid with multiple double bonds.
9-Hydroxy-5e,7z,11z,14z-eicosatetraenoic acid: Another polyunsaturated fatty acid with similar double bond configuration.
Uniqueness
(5e,7z)-5,7-Dodecadienal is unique due to its specific double bond configuration and aldehyde functional group, which confer distinct chemical reactivity and biological activity. Its ability to participate in a variety of chemical reactions and its role in biological signaling make it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C12H20O |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
dodeca-5,7-dienal |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-8,12H,2-4,9-11H2,1H3 |
InChI Key |
LDQDYNHCLZNOFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC=CCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110174.png)
![N-(2-chloro-4-fluorobenzyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B14110181.png)



![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B14110202.png)
![1-(3,4-Dichlorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110210.png)
![Ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B14110213.png)

![3-[(3-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14110223.png)
![N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14110225.png)
![7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14110228.png)
![6-(2-methoxyphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14110230.png)
![Methyl 2-((2-chlorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14110248.png)
